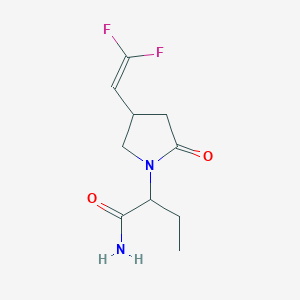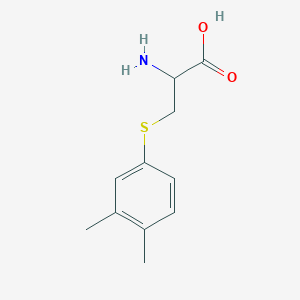
2-Amino-3-(3,4-dimethylphenyl)sulfanylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(3,4-Dimethylbenzol)-L-Cystein: ist eine organische Verbindung, die einen Benzolring aufweist, der an den Positionen 3 und 4 mit zwei Methylgruppen substituiert ist, und eine L-Cystein-Einheit, die über ein Schwefelatom gebunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von S-(3,4-Dimethylbenzol)-L-Cystein beinhaltet typischerweise die Reaktion von 3,4-Dimethylbenzol mit L-Cystein. Ein gängiges Verfahren ist die elektrophile aromatische Substitution, bei der der Benzolring Substitutionsreaktionen unterliegt, um die Cystein-Einheit einzuführen. Die Reaktionsbedingungen umfassen häufig die Verwendung von Katalysatoren und spezifischen Lösungsmitteln, um die Reaktion zu ermöglichen .
Industrielle Produktionsverfahren: Die industrielle Produktion von S-(3,4-Dimethylbenzol)-L-Cystein kann großtechnische elektrophile aromatische Substitutionsreaktionen beinhalten. Das Verfahren wird auf Ausbeute und Reinheit optimiert, wobei häufig kontinuierliche Durchflussreaktoren und fortschrittliche Reinigungstechniken eingesetzt werden, um die Qualität des Endprodukts sicherzustellen .
Chemische Reaktionsanalyse
Reaktionstypen: S-(3,4-Dimethylbenzol)-L-Cystein kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu Sulfoxiden oder Sulfonen oxidiert werden.
Reduktion: Reduktionsreaktionen können das Sulfoxid oder Sulfon zurück in den Thioether umwandeln.
Substitution: Elektrophile aromatische Substitutionsreaktionen können verschiedene Substituenten in den Benzolring einführen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Reagenzien wie Halogene (z. B. Brom, Chlor) und Katalysatoren (z. B. Lewis-Säuren) werden häufig eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation Sulfoxide oder Sulfone liefern, während Substitutionsreaktionen verschiedene funktionelle Gruppen in den Benzolring einführen können .
Wissenschaftliche Forschungsanwendungen
S-(3,4-Dimethylbenzol)-L-Cystein hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein in der organischen Synthese und als Ligand in der Koordinationschemie verwendet.
Biologie: Die Verbindung wird auf ihre potenzielle Rolle in biochemischen Stoffwechselwegen und als Sonde zur Untersuchung von Protein-Wechselwirkungen untersucht.
Medizin: Es laufen Forschungsprojekte, um seine potenziellen therapeutischen Anwendungen zu erforschen, einschließlich seiner Verwendung als Arzneistoffvorläufer oder in Arzneimitteltransportsystemen.
Wirkmechanismus
Der Wirkmechanismus von S-(3,4-Dimethylbenzol)-L-Cystein beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Stoffwechselwegen. Die Verbindung kann an Proteine und Enzyme binden und deren Aktivität und Funktion beeinflussen. Das Schwefelatom in der Cystein-Einheit kann Disulfidbrücken bilden, die eine entscheidende Rolle bei der Proteinfaltung und -stabilität spielen. Darüber hinaus kann der Benzolring an π-π-Wechselwirkungen teilnehmen, was die Bindungsaffinität und Spezifität der Verbindung beeinflusst .
Analyse Chemischer Reaktionen
Types of Reactions: S-(3,4-Dimethylbenzene)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the thioether.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts (e.g., Lewis acids) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .
Wissenschaftliche Forschungsanwendungen
S-(3,4-Dimethylbenzene)-L-cysteine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Wirkmechanismus
The mechanism of action of S-(3,4-Dimethylbenzene)-L-cysteine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. The sulfur atom in the cysteine moiety can form disulfide bonds, which play a crucial role in protein folding and stability. Additionally, the benzene ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- S-(3,4-Dimethylphenyl)-L-Cystein
- S-(3,4-Dimethylbenzyl)-L-Cystein
- S-(3,4-Dimethylphenyl)-L-Cysteinmethylester
Vergleich: S-(3,4-Dimethylbenzol)-L-Cystein ist einzigartig aufgrund der spezifischen Positionierung der Methylgruppen am Benzolring und der Anbindung der L-Cystein-Einheit über ein Schwefelatom. Diese strukturelle Anordnung verleiht im Vergleich zu anderen ähnlichen Verbindungen unterschiedliche chemische und biologische Eigenschaften. Beispielsweise kann das Vorhandensein der Methylgruppen die Reaktivität und die Bindungswechselwirkungen der Verbindung beeinflussen, was sie zu einem wertvollen Werkzeug in verschiedenen Forschungsanwendungen macht .
Eigenschaften
Molekularformel |
C11H15NO2S |
|---|---|
Molekulargewicht |
225.31 g/mol |
IUPAC-Name |
2-amino-3-(3,4-dimethylphenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H15NO2S/c1-7-3-4-9(5-8(7)2)15-6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
UIVAQPMCVSDPDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)SCC(C(=O)O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



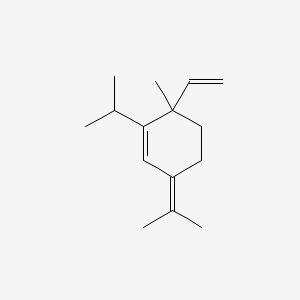
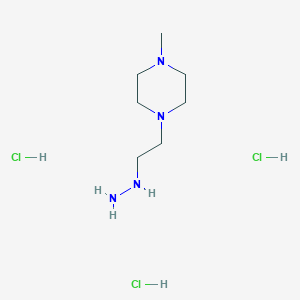
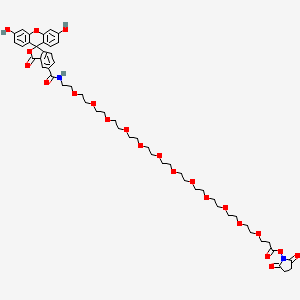

![2,2-Bis[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone](/img/structure/B12292877.png)
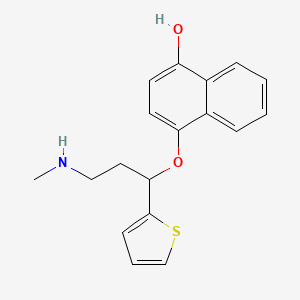
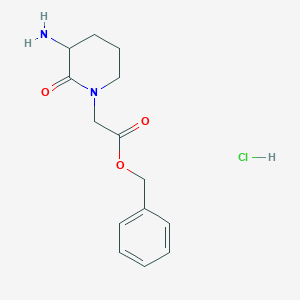
![N-(5-fluoro-1-hydroxypyridin-2-ylidene)-1-[2-[[formyl(hydroxy)amino]methyl]hexanoyl]pyrrolidine-2-carboxamide](/img/structure/B12292900.png)
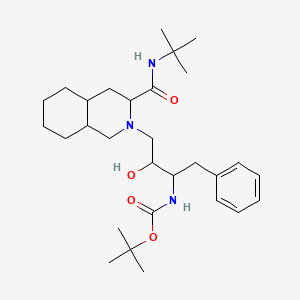
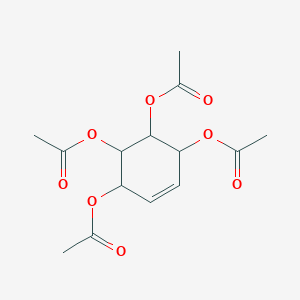
![4-[(6-Bromo-2-pyridyl)oxymethyl]-3-fluorobenzonitrile](/img/structure/B12292918.png)
